molecular formula C9H11ClN4S B1381517 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 142861-23-2

4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1381517
CAS RN: 142861-23-2
M. Wt: 242.73 g/mol
InChI Key: WSQALNLQOIXBCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of other triazole derivatives. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds in organic compounds .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click chemistry reactions, and undergo various substitution and addition reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the triazole ring.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Properties : Derivatives of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride have been synthesized and shown effective antimicrobial properties. They demonstrate significant activity against bacteria like E. coli, K. pneumonia, S. aureus, and B. subtilis, as well as against fungi like A. niger and C. albicans (Rajurkar et al., 2016).
  • Green Synthesis and Antimicrobial Evaluation : In another study, green synthesis methods produced derivatives that showed potent in-vivo antibacterial and antifungal activities, comparable to standard drugs like Norfloxacin and Ketoconazole (Rajurkar & Shirsath, 2017).

Corrosion Inhibition

  • Corrosion Inhibition for Copper : The compound has been studied as a corrosion inhibitor for copper, displaying over 94% inhibition efficiency in a NaCl solution. Its effectiveness is attributed to chemical adsorption over the copper surface, involving the sulfur atom of the thiol group and the nitrogen atoms (Chauhan et al., 2019).

Biological Activity and Synthesis

  • Synthesis and Physicochemical Properties : Research has focused on the synthesis and analysis of physical, chemical, and biological properties of derivatives. These compounds are noted for their high efficiency and low toxicity, making them promising for the creation of new chemical entities (Kravchenko et al., 2018).
  • Synthesis and Anticonvulsant Activity : Certain derivatives have been synthesized and evaluated for their biological properties, including anticonvulsant activity. Some compounds showed protection against seizures in experimental models (Küçükgüzel et al., 2004).

Pharmacological Studies

  • Synthesis and Pharmacological Study of Thiazolidinones : Thiazolidinones derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, showing potential as new therapeutic agents (Dave et al., 2007).
  • Anti-Anxiety Activity of Schiff Bases : Schiff bases of the compound have shown significant anti-anxiety properties, indicating potential applications in neuropsychiatric disorders (Wadher et al., 2015).

Miscellaneous Applications

  • Synergistic Inhibition in Cooling Water Systems : A study investigated the synergistic inhibition effect of the compound, combined with citrate ions and polycarboxylate, for corrosion protection in cooling water systems, demonstrating high efficiency (Tansug, 2017).

Future Directions

The future directions in the study of this compound would depend on its potential applications. If the compound shows promising activity in a particular area (such as catalysis, medicinal chemistry, or material science), future studies might focus on optimizing its properties, studying its mechanism of action, or developing new synthetic routes .

properties

IUPAC Name

4-(3-aminophenyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.ClH/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8;/h2-5H,10H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQALNLQOIXBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

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